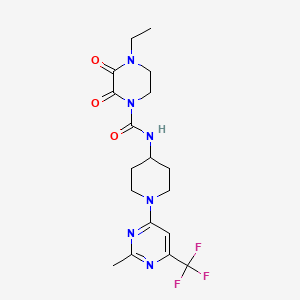
4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23F3N6O3 and its molecular weight is 428.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. The presence of a trifluoromethyl group and a piperazine moiety suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
Structural Overview
The molecular structure of this compound can be broken down into several key components:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that often plays a crucial role in biological interactions.
- Piperidine Moiety : A five-membered ring that can enhance the compound's ability to interact with biological targets.
- Dioxopiperazine Structure : Known for its stability and potential reactivity in biological systems.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing pyrimidine and piperazine have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation.
Antiviral Activity
The compound's structural analogs have been studied for their antiviral properties, particularly against viruses like Ebola. One study demonstrated that similar compounds inhibited viral entry into host cells, showcasing the potential of this compound in antiviral therapy.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes related to disease pathways. For example, compounds with dioxopiperazine structures have been investigated for their ability to inhibit kinases involved in cancer progression.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of related compounds against human cancer cell lines. The results showed that the compound exhibited a dose-dependent response, with significant cytotoxicity observed at concentrations as low as 10 µM.
Case Study 2: Antiviral Mechanism Investigation
In vitro studies on structurally similar compounds revealed their mechanism of action involved blocking the entry of viruses into cells. Docking studies suggested that these compounds bind effectively to the viral glycoprotein, preventing infection.
Pharmacokinetics and Toxicology
Initial studies on the pharmacokinetics of similar compounds suggest favorable absorption and distribution profiles. However, toxicity assessments are crucial for evaluating the safety profile of this compound before clinical application.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group or alterations in the piperidine structure could enhance potency and selectivity.
特性
IUPAC Name |
4-ethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N6O3/c1-3-25-8-9-27(16(29)15(25)28)17(30)24-12-4-6-26(7-5-12)14-10-13(18(19,20)21)22-11(2)23-14/h10,12H,3-9H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWLFZHUWGDFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














